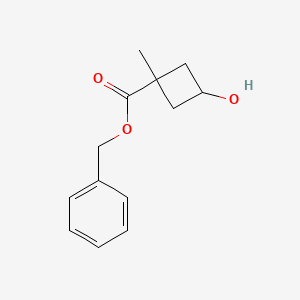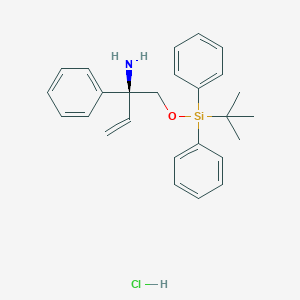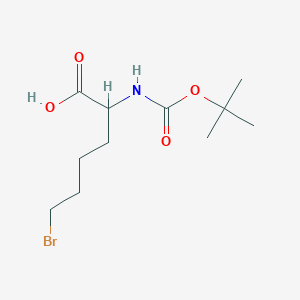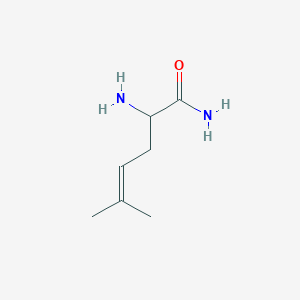
2-Amino-5-methylhex-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-methylhex-4-enamide: (CAS#: 1464939-85-2) is a chemical compound with the following properties:
- Chemical formula: C7H14N2O
- Molecular weight: 142.2 g/mol
- Boiling point (predicted): 271.1±40.0 °C
- Density (predicted): 0.998±0.06 g/cm3
- pKa (predicted): 15.99±0.50
Métodos De Preparación
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be synthesized through organic chemistry methods. Researchers may explore various approaches, including:
Amide Formation: Reacting an appropriate amine with an acid chloride or anhydride.
Michael Addition: Utilizing a Michael acceptor (such as an α,β-unsaturated ketone) with an amine nucleophile.
Industrial Production: Industrial-scale production methods for 2-Amino-5-methylhex-4-enamide are not commonly reported. research and development in this area could yield more efficient processes.
Análisis De Reacciones Químicas
Reactivity: 2-Amino-5-methylhex-4-enamide can participate in several types of reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of amide derivatives.
Reduction: Reduction of the double bond could yield saturated amine compounds.
Substitution: Nucleophilic substitution reactions may occur at the amino group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Ammonium salts or alkyl halides.
Major Products: The specific products formed depend on the reaction conditions. Potential products include amides, amines, or substituted derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5-methylhex-4-enamide finds applications in various scientific fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Exploring its potential as a drug candidate.
Industry: Developing new materials or catalysts.
Mecanismo De Acción
The exact mechanism by which 2-Amino-5-methylhex-4-enamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, researchers can explore related compounds with similar structures. Some potential analogs include:
- 2-Amino-5-methylhexanoic acid (CAS#: 3558-31-4)
- 2-Amino-5-methylhex-4-enoic acid (CAS#: 3558-31-4)
- Other structurally related amides and amines.
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
2-amino-5-methylhex-4-enamide |
InChI |
InChI=1S/C7H14N2O/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H2,9,10) |
Clave InChI |
KNJMIVHAIOTUGI-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(C(=O)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13319454.png)
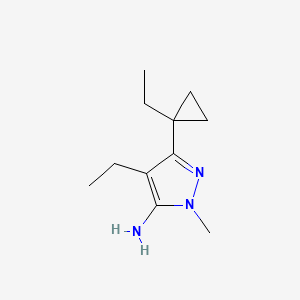
![tert-butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B13319474.png)
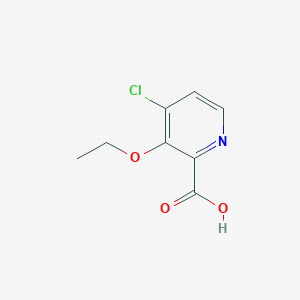
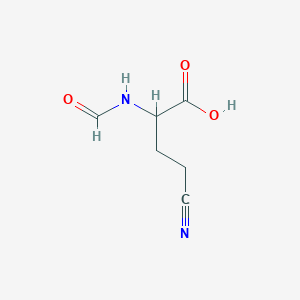
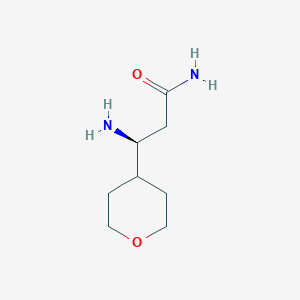
![N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine](/img/structure/B13319499.png)
![2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B13319505.png)

![4-[Amino(cyclopropyl)methyl]-2-methylphenol](/img/structure/B13319511.png)
![2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid](/img/structure/B13319513.png)
